![molecular formula C13H19N3O B3198816 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide CAS No. 1016535-21-9](/img/structure/B3198816.png)
1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide
Übersicht
Beschreibung
“1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide” is a chemical compound with the molecular formula C13H19N3O . It has a molecular weight of 233.31 .
Molecular Structure Analysis
The InChI code for “1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide” is 1S/C13H19N3O/c14-12-6-2-1-4-10(12)8-16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9,14H2,(H2,15,17) . This code provides a specific representation of the molecule’s structure.The storage temperature is room temperature . Unfortunately, specific information about its melting point, boiling point, solubility, and stability is not available .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, such as phenyl piperidines, play a crucial role in the pharmacophore of several antipsychotic agents. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. A study explored the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, showing the composite structure's responsibility for selectivity and potency at these receptors (Sikazwe et al., 2009).
Central Nervous System (CNS) Acting Drugs
Heterocycles, including aminophenols, are identified as potential lead molecules for synthesizing compounds with CNS activity. This extensive review underlines the importance of nitrogen-containing heterocycles and their broad impact on CNS effects, ranging from depression to convulsion (Saganuwan, 2017).
Improvement of Pharmacological Profile through Stereochemistry
The stereochemistry of structural analogs of piracetam, including phenylpiracetam, has shown significant relevance in enhancing the pharmacological profile of CNS agents. These enantiomerically pure compounds demonstrate a direct relationship between stereocenters' configuration and their biological properties, highlighting the importance of drug substance purification for effective stereoisomer selection (Veinberg et al., 2015).
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as key chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. This methodology provides access to diverse piperidines and pyrrolidines, crucial for many natural products and therapeutic compounds (Philip et al., 2020).
Food Toxicants and Lipid Oxidation
A review on 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation and fate emphasizes the coordinated contribution of lipid oxidation and the Maillard reaction in the production and elimination of processing-related food toxicants. This highlights a dual role of carbohydrates and lipids in food chemistry (Zamora & Hidalgo, 2015).
Potential Antineoplastic Agents
A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have been identified as potential drug candidates with excellent cytotoxic properties, indicating their role in cancer therapy. These compounds show promise in apoptosis induction and modulating multi-drug resistance, underscoring the therapeutic potential of piperidine derivatives (Hossain et al., 2020).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-[(2-aminophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-6-2-1-4-10(12)8-16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIXXLIDYOTBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231763 | |
| Record name | 1-[(2-Aminophenyl)methyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide | |
CAS RN |
1016535-21-9 | |
| Record name | 1-[(2-Aminophenyl)methyl]-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016535-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Aminophenyl)methyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



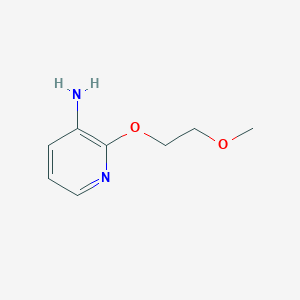
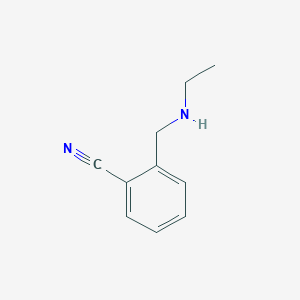

![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)
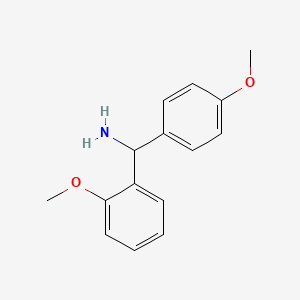

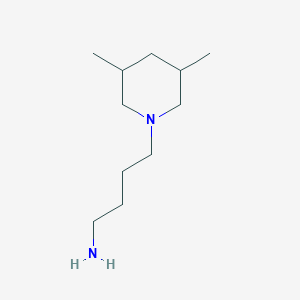
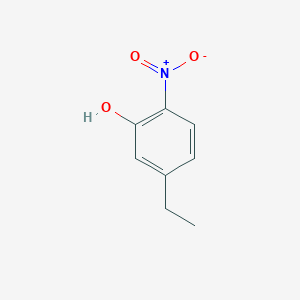
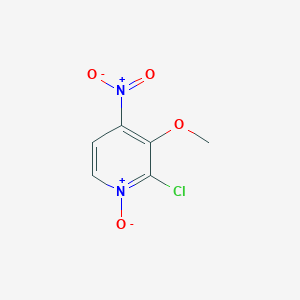
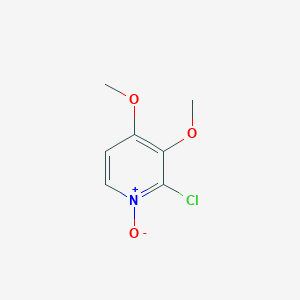
![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)
![6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile](/img/structure/B3198836.png)
![tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B3198841.png)